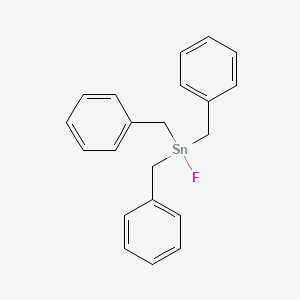
Tribenzylfluorostannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzylfluorostannane is an organotin compound with the chemical formula C21H21FSn It is a member of the organotin family, which consists of tin atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribenzylfluorostannane can be synthesized through several methods. One common approach involves the reaction of tribenzyltin chloride with a fluorinating agent such as silver fluoride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Tribenzylfluorostannane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and resulting in different products.
Coupling Reactions: this compound can participate in coupling reactions, forming new carbon-tin bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents like THF or dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or nickel are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin halides, while oxidation reactions can produce tin oxides.
Aplicaciones Científicas De Investigación
Tribenzylfluorostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing to explore the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: this compound can be used in the production of polymers and other materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism by which tribenzylfluorostannane exerts its effects involves the interaction of the tin center with various molecular targets. The fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Fluoride: Another organotin fluoride with similar reactivity but different organic groups attached to the tin atom.
Triphenyltin Fluoride: Similar in structure but with phenyl groups instead of benzyl groups.
Tribenzylchlorostannane: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Tribenzylfluorostannane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its chlorine or bromine analogs
Propiedades
Número CAS |
429-77-6 |
|---|---|
Fórmula molecular |
C21H21FSn |
Peso molecular |
411.1 g/mol |
Nombre IUPAC |
tribenzyl(fluoro)stannane |
InChI |
InChI=1S/3C7H7.FH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q;;;;+1/p-1 |
Clave InChI |
ZINYRHGURQDAOJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
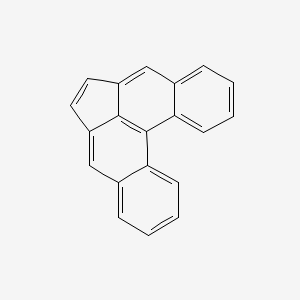
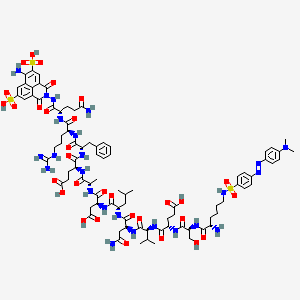
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)

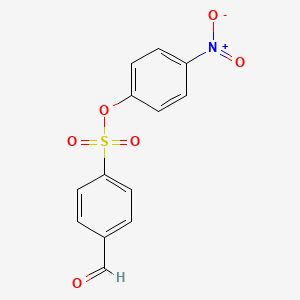

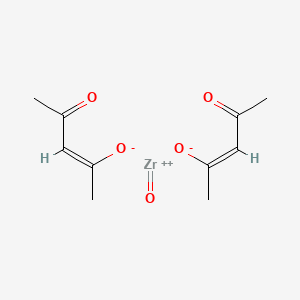

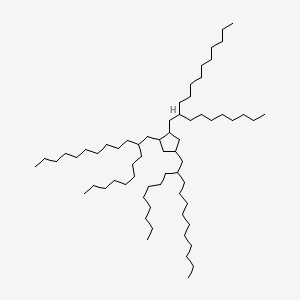


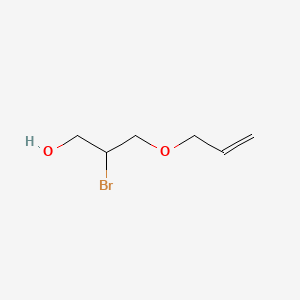
![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)
